3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with 3-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A simpler compound with similar structural features but lacking the thiazole ring.
2-Methyl-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
Thiamine (Vitamin B1): Contains a thiazole ring and is involved in various biological processes.
Uniqueness
3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is unique due to the combination of the thiazole ring and the amino alcohol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N2OS |
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Molecular Weight |
186.28 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2OS/c1-5(3-9)8(11)7-4-10-6(2)12-7/h4-5,8,11H,3,9H2,1-2H3 |
InChI Key |
LEUYQYJLOUBIIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(C(C)CN)O |
Origin of Product |
United States |
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